molecular formula C19H25NOS B1200712 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin CAS No. 102121-00-6

2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin

Cat. No. B1200712
CAS RN: 102121-00-6
M. Wt: 315.5 g/mol
InChI Key: RHRKSVACMIQFDY-UHFFFAOYSA-N
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Description

2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin, commonly known as 5-HT1A receptor agonist, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective agonist of the 5-HT1A receptor, which is a subtype of serotonin receptor found in the central and peripheral nervous systems. The compound has shown promising results in various scientific research studies, and its potential applications in the field of medicine are being explored.

Mechanism of Action

The mechanism of action of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin involves its binding to the 5-HT1A receptor, which is a G protein-coupled receptor. The binding of the compound to the receptor results in the activation of various intracellular signaling pathways, such as the adenylate cyclase pathway and the phospholipase C pathway. This leads to the modulation of neurotransmitter release and neuronal activity, resulting in the observed effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin include the modulation of neurotransmitter release, such as serotonin, dopamine, and noradrenaline. The compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. The compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin in lab experiments include its potency and selectivity for the 5-HT1A receptor, which allows for precise modulation of neuronal activity. The compound is also relatively stable and can be easily synthesized in the lab. However, the limitations of using the compound include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for the study of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin. One potential direction is the development of novel compounds that are more potent and selective for the 5-HT1A receptor. Another direction is the exploration of the compound's potential use in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's neuroprotective effects and to determine its long-term safety and efficacy.

Synthesis Methods

The synthesis of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin involves the reaction of 2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol with 3-(propylthio)propyl bromide, followed by the reaction of the resulting product with thionyl chloride and 3-thienylmagnesium bromide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and neuroprotective effects. The compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

6-[propyl(2-thiophen-3-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c1-2-10-20(11-8-15-9-12-22-14-15)17-6-7-18-16(13-17)4-3-5-19(18)21/h3-5,9,12,14,17,21H,2,6-8,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRKSVACMIQFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CSC=C1)C2CCC3=C(C2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907107
Record name 6-{Propyl[2-(thiophen-3-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102121-00-6
Record name N 0734
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102121006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-{Propyl[2-(thiophen-3-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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